2-fluoro-6-methyl-N-(propan-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-fluoro-6-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7,12H,1-3H3 |
InChI Key |
DZZUDAPBCLQZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Fluoro 6 Methyl N Propan 2 Yl Aniline
Multi-Step Synthesis from Precursors
The construction of 2-fluoro-6-methyl-N-(propan-2-yl)aniline is often achieved through multi-step sequences that strategically build the molecule from simpler, commercially available starting materials.
Derivatization from 2-Fluoro-6-methylaniline (B1315733)
A primary and direct route to synthesize this compound involves the N-alkylation of the precursor 2-fluoro-6-methylaniline. sigmaaldrich.comnih.govchemimpex.com A prevalent method for this transformation is reductive amination. organic-chemistry.orgresearchgate.net This process typically involves the reaction of 2-fluoro-6-methylaniline with acetone (B3395972) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired N-isopropyl-substituted secondary amine.
Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation is another effective approach, where a mixture of the aniline (B41778) and acetone is treated with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired secondary amine and minimize the formation of byproducts.
Table 1: Reductive Amination Conditions for N-Isopropylation
| Precursor | Reagent | Reducing Agent/Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| 2-Fluoro-6-methylaniline | Acetone | Sodium triacetoxyborohydride | Dichloroethane (DCE) | Room Temperature, 12-24h | This compound |
| 2-Fluoro-6-methylaniline | Acetone | Palladium on Carbon (Pd/C), H₂ gas | Methanol (B129727) or Ethanol | 50-100 psi H₂, 25-50 °C | This compound |
| 2-Fluoro-6-methylaniline | Acetone | Sodium cyanoborohydride | Methanol, acidic pH | Room Temperature, 24h | This compound |
Strategic Introduction of Fluoro and Methyl Groups
The synthesis of the key intermediate, 2-fluoro-6-methylaniline, requires careful strategic placement of the fluoro and methyl groups on the aniline ring. One common strategy begins with a commercially available precursor, such as o-toluidine (B26562) (2-methylaniline), and introduces the fluorine atom regioselectively. Directed ortho-metalation is a powerful tool for this purpose. For instance, the amino group of o-toluidine can be protected with a suitable directing group (e.g., pivaloyl or Boc), which then directs lithiation to the adjacent ortho position (the 6-position). Quenching the resulting organolithium species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), installs the fluorine atom at the desired location. Subsequent deprotection yields 2-fluoro-6-methylaniline.
Alternatively, synthesis can start from a precursor like 2-fluoroaniline (B146934). google.com Ortho-alkylation can then be employed to introduce the methyl group. This can be achieved through methods like the aluminum anilide catalyzed reaction with an olefin, although introducing a single methyl group specifically can be challenging. google.com A more controlled approach might involve ortho-lithiation of a protected 2-fluoroaniline followed by reaction with a methylating agent like methyl iodide.
Regioselective Synthesis and Isomer Control
Achieving the correct 2,6-substitution pattern on the aniline ring is critical and requires high regioselectivity to avoid the formation of unwanted isomers. rsc.org Directed ortho-metalation (DoM) is a premier strategy for ensuring such control. acs.org By choosing a suitable protecting/directing group on the aniline nitrogen, it is possible to selectively functionalize the ortho positions.
For example, starting with N-protected aniline, a first ortho-lithiation and reaction with a methyl electrophile can install the methyl group. A second ortho-lithiation, directed by the same protecting group, can then be performed on the remaining ortho-position, followed by reaction with an electrophilic fluorine source to yield the desired 2-fluoro-6-methyl substitution pattern after deprotection. The steric hindrance from the first introduced substituent (the methyl group) can also influence the position of the second functionalization, further aiding in isomer control. The sequence of introducing the substituents can be critical in managing the regiochemical outcome.
Analog Synthesis and Library Generation
The core structure of this compound serves as a scaffold for creating libraries of related compounds through systematic structural modifications.
Systematic Variation of Aromatic Substituents
Analog libraries can be generated by varying the substituents on the aromatic ring. Transition-metal-catalyzed cross-coupling reactions are highly effective for this purpose. For instance, starting with a dihalogenated precursor like 2-bromo-6-fluoroaniline, one halogen can be selectively replaced via a Suzuki or Stille coupling to introduce various aryl or alkyl groups, while the other halogen remains for further functionalization.
Modern C-H functionalization techniques also offer powerful ways to introduce new groups onto the aromatic ring. nih.gov For example, photoinduced or transition-metal-catalyzed methods can be used for the direct introduction of fluoroalkyl groups onto aniline derivatives, providing access to a wide range of analogs with altered electronic and lipophilic properties. conicet.gov.aracs.orgbeilstein-journals.orgnih.gov
Diversification of N-Substituents (e.g., N-monomethylation)
The N-isopropyl group can be replaced with a wide array of other alkyl or functionalized groups to explore structure-activity relationships. This is typically achieved by reacting 2-fluoro-6-methylaniline with different aldehydes or ketones via reductive amination.
A specific and often challenging diversification is selective N-monomethylation, as over-methylation to the tertiary amine is a common side reaction. mit.edu Several modern methods have been developed to achieve high selectivity for N-monomethylation. These include using dimethyl carbonate (DMC) as a green and efficient methylating agent, often under continuous flow conditions or with a base like DBU. mit.educhemicalbook.com Other approaches utilize methanol in the presence of a palladium or iridium catalyst, or paraformaldehyde with a copper catalyst and H₂ gas. rsc.orgresearchgate.netnih.gov A Chan-Lam coupling using methylboronic acid with a copper catalyst also provides a selective method for the N-monomethylation of anilines. organic-chemistry.org
Table 2: Selected Methods for N-Monomethylation of Anilines
| Methylating Agent | Catalyst / Promoter | Solvent | Key Features |
|---|---|---|---|
| Dimethyl Carbonate (DMC) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Superheated solvent (continuous flow) | Green reagent, high selectivity via in situ protection-deprotection pathway. mit.edu |
| Methanol | Commercial Pd/C | Toluene | Reusable heterogeneous catalyst, high activity and selectivity. researchgate.net |
| Paraformaldehyde / H₂ | CuAlOₓ | Dioxane | Selective methylation of primary and secondary amines. rsc.org |
| Methylboronic acid (MeB(OH)₂) | Copper(II) acetate (B1210297) (Cu(OAc)₂) / Pyridine | Dioxane | Chan-Lam cross-coupling, mild conditions, good functional group tolerance. organic-chemistry.org |
Solid-Phase and Solution-Phase Parallel Synthesis of this compound Analogues
The generation of chemical libraries for drug discovery and materials science often employs high-throughput synthetic techniques such as solid-phase and solution-phase parallel synthesis. These methodologies allow for the rapid creation of a multitude of structurally related compounds from a common set of building blocks. While specific literature detailing the parallel synthesis of this compound is not extensively documented, the principles of combinatorial chemistry can be applied to this scaffold to generate libraries of related N-alkylated anilines.
Solid-Phase Synthesis Strategies
Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, primarily the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the solid support. A plausible solid-phase strategy for synthesizing analogues of this compound would involve immobilizing a suitable precursor to a polymer resin and subsequently performing chemical modifications.
A key step is the attachment of an unreactive or moderately reactive amine precursor to a solid support. One potential route could involve linking a 2-fluoro-6-methylaniline precursor to a resin via a suitable linker. Subsequent on-resin modifications, such as N-alkylation, can then be carried out. For instance, reductive amination using a ketone (e.g., acetone for the isopropyl group) and a reducing agent is a common method for N-alkylation.
The general workflow for a solid-phase parallel synthesis could be as follows:
Immobilization: A suitably functionalized aniline or a precursor molecule is attached to a solid support, such as a polystyrene resin.
Diversification: The resin-bound substrate is distributed into an array of reaction vessels. A variety of reagents are then added to introduce structural diversity. For the synthesis of analogues of this compound, this would typically involve reacting the immobilized aniline with a library of different aldehydes or ketones under reductive amination conditions.
Cleavage: The final products are cleaved from the solid support.
Purification: If necessary, the cleaved products can be purified, although the use of excess reagents in solid-phase synthesis often results in products of high purity after cleavage.
An illustrative data table for a hypothetical solid-phase parallel synthesis of N-alkylated 2-fluoro-6-methylaniline derivatives is presented below.
| Entry | Alkylating Agent (Aldehyde/Ketone) | Resulting N-Alkyl Group |
| 1 | Acetone | Isopropyl |
| 2 | Cyclopentanone | Cyclopentyl |
| 3 | Propanal | Propyl |
| 4 | Isobutyraldehyde | Isobutyl |
| 5 | Benzaldehyde | Benzyl |
Table 1: Hypothetical diversification of resin-bound 2-fluoro-6-methylaniline using various carbonyl compounds for reductive amination.
Solution-Phase Parallel Synthesis Strategies
Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry with the high-throughput nature of parallel processing. combichemistry.com This approach is often favored when solid-phase chemistry is challenging to develop or when larger quantities of compounds are needed. combichemistry.com Manual or automated techniques can be employed to prepare numerous analogues simultaneously, typically in multi-well plates. combichemistry.com
For the synthesis of a library based on this compound, a matrix approach can be utilized. A set of substituted anilines could be reacted with a set of alkylating agents in a grid format. Reductive amination remains a key reaction in this context. To facilitate purification, polymer-bound reagents or scavengers can be used to remove excess starting materials and by-products.
A representative workflow for a solution-phase parallel synthesis is as follows:
Reaction Setup: An array of reaction vessels (e.g., a 96-well plate) is charged with a solution of the starting aniline.
Reagent Addition: A library of different aldehydes or ketones, along with a reducing agent, is dispensed into the wells.
Reaction: The reactions are allowed to proceed, often with heating and agitation.
Work-up and Purification: The reactions are quenched, and purification can be achieved through techniques like liquid-liquid extraction, solid-phase extraction (SPE), or by using scavenger resins. The final products are typically isolated after solvent evaporation.
The following interactive table illustrates a potential library matrix for the solution-phase synthesis of N-alkylaniline derivatives.
| Aniline Precursor | Alkylating Agent | Product Structure | Expected Yield Range (%) |
| 2-Fluoro-6-methylaniline | Acetone | This compound | 75-90 |
| 2,6-Dimethylaniline | Acetone | N-isopropyl-2,6-dimethylaniline | 80-95 |
| 2-Chloro-6-methylaniline | Cyclohexanone | N-cyclohexyl-2-chloro-6-methylaniline | 70-85 |
| 2-Fluoro-6-methylaniline | Butanal | N-butyl-2-fluoro-6-methylaniline | 78-92 |
Table 2: Representative matrix for a solution-phase parallel synthesis of substituted N-alkylanilines.
These parallel synthesis methodologies provide a powerful platform for rapidly exploring the chemical space around the core structure of this compound, enabling the efficient generation of libraries for screening in various applications.
Computational and Theoretical Investigations of 2 Fluoro 6 Methyl N Propan 2 Yl Aniline
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netnih.gov This is invaluable for predicting non-covalent interactions, hydrogen bonding sites, and the initial steps of a chemical reaction. researchgate.net For aniline (B41778) and its derivatives, MEP maps show how substituents alter the electrostatic potential across the molecule. thaiscience.info However, a specific MEP map for 2-fluoro-6-methyl-N-(propan-2-yl)aniline has not been published.
Simulation of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are frequently used to simulate spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra are then compared with experimental results to confirm the molecular structure and the accuracy of the computational model. researchgate.net While experimental data for similar compounds may exist, the specific simulated spectra for this compound are not available in the literature.
Theoretical Insights into Reaction Pathways and Transition States
Similarly, the scientific literature lacks theoretical studies on the reaction pathways and transition states involving this compound. Such investigations are fundamental to predicting the reactivity of a compound, understanding reaction mechanisms, and designing new synthetic routes. These studies typically involve calculating the potential energy surface of a reaction, identifying the structures of transition states, and determining the activation energies. The absence of this research means that no detailed findings or data tables on the theoretical reaction kinetics of this compound can be presented.
Reactivity and Mechanistic Investigations Involving 2 Fluoro 6 Methyl N Propan 2 Yl Aniline
Nucleophilic Reactivity of the Amine Functionality
No specific studies on the nucleophilicity of the secondary amine in this molecule were found.
Aromatic Substitution Reactions on the Fluorinated Phenyl Ring
There is no available data on electrophilic or nucleophilic substitution reactions specifically conducted on the aromatic ring of this compound.
Role in Concerted SNAr Reactions
Although related N-alkylanilines are used in concerted SNAr reactions, the specific role and reactivity of 2-fluoro-6-methyl-N-(propan-2-yl)aniline in such mechanisms have not been documented in the available literature. nih.govacs.org
Ligand Exchange and Coordination Chemistry
No information exists in the searched literature regarding this molecule's use as a ligand in coordination complexes or its ligand exchange behavior.
Mechanistic Pathways in Catalytic Transformations (e.g., oxidative addition, reductive elimination)
There are no found studies detailing the involvement of this compound in catalytic cycles or investigating its behavior in mechanistic steps like oxidative addition or reductive elimination.
To provide a scientifically accurate and non-speculative article, dedicated research on "this compound" is required. Without such sources, generating the content as requested is not feasible.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the use of the chemical compound “this compound” for the applications outlined in the user's request.
Specifically, no research findings were identified that describe the role of this compound in the following areas:
As a precursor in the synthesis of complex organic frameworks , including its incorporation into Quinoline derivatives, the construction of Pyrimidine and Pyrido[2,3-d]pyrimidine scaffolds, the formation of Sulfonamide analogues, or the synthesis of Schiff Base (Imine) compounds.
As a ligand in organometallic catalysis , including its specific design and tunability for enhancing catalyst performance.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to “this compound” as per the provided outline. The general synthetic methods for these classes of compounds exist, but their direct application using this specific aniline (B41778) derivative is not documented in the retrieved sources.
Future Perspectives and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
A primary focus of future research is the development of more efficient and environmentally benign methods for synthesizing 2-fluoro-6-methyl-N-(propan-2-yl)aniline and related structures. Traditional synthetic methods are often energy-intensive and can generate significant chemical waste. Modern synthetic chemistry is increasingly guided by the principles of "green chemistry," which prioritize atom economy, the use of less hazardous reagents, and milder reaction conditions.
Future synthetic strategies are expected to include:
Catalytic C-N Cross-Coupling: Innovations in palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation continue to provide more efficient routes to N-alkylanilines. researchgate.net Research will likely focus on developing catalysts that operate at lower temperatures and with lower catalyst loadings, and which are compatible with a broader range of functional groups.
Photoredox Catalysis: Visible-light-mediated reactions represent a sustainable approach, harnessing light energy to drive chemical transformations under mild conditions. conicet.gov.ar This methodology could be applied to the fluoroalkylation or amination steps in the synthesis of fluorinated anilines. conicet.gov.ar
Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer significant advantages in terms of efficiency and waste reduction. rsc.org A domino approach could potentially construct the functionalized ortho-fluoroaniline core in a single, streamlined operation from simple acyclic precursors. researchgate.netrsc.org
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to traditional batch synthesis. liv.ac.uk Implementing the synthesis of this compound in a flow reactor could lead to higher yields and purity while minimizing risk.
A comparison of traditional versus emerging sustainable synthetic approaches is outlined in the table below.
| Feature | Traditional Synthetic Methods | Emerging Sustainable Methods |
| Energy Input | Often requires high temperatures and pressures | Utilizes milder conditions, sometimes driven by light energy |
| Catalysts | May use stoichiometric or less efficient catalysts | Employs highly active catalysts at low loadings |
| Solvents | Often relies on volatile and hazardous organic solvents | Focuses on greener solvents or solvent-free conditions |
| Waste Generation | Can produce significant amounts of byproducts | Designed for high atom economy, minimizing waste |
| Process | Typically batch processing | Amenable to continuous flow chemistry for better control and scalability |
Integration of Machine Learning and AI in Synthetic Design and Prediction
Key emerging applications in the context of this compound include:
Retrosynthetic Analysis: AI-powered platforms can perform complex retrosynthetic analyses to identify the most efficient and cost-effective routes to a target molecule. youtube.com This approach can uncover non-intuitive disconnections and suggest novel strategies that a human chemist might overlook. researchgate.netnih.gov
Reaction Condition Optimization: Machine learning algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, reducing the time and resources spent on empirical optimization.
Property Prediction: AI models can predict a wide range of physicochemical and biological properties of new molecules based on their structure. nih.govlabmanager.com This allows for the in silico screening of virtual libraries of derivatives of this compound to identify candidates with desired characteristics for specific applications, such as improved metabolic stability or target binding affinity. acs.org
| AI/ML Application | Description | Potential Impact on Research |
| Computer-Aided Synthesis Planning (CASP) | Uses AI to devise retrosynthetic routes from target molecule to starting materials. researchgate.netnih.gov | Accelerates the discovery of novel and more efficient synthetic pathways. |
| Predictive Modeling | Employs ML to predict reaction outcomes, yields, and optimal conditions. | Reduces experimental workload and resource consumption. |
| Property Prediction | Predicts physicochemical, ADME, and toxicological properties from molecular structure. nih.gov | Enables rapid virtual screening and prioritization of new compound designs. |
Exploration of Novel Catalytic Systems Utilizing this compound Ligands
While this compound is a target for synthesis, it and its derivatives can also serve as ligands for transition metal catalysts. The electronic and steric properties of a ligand are crucial for controlling the activity and selectivity of a metal catalyst. The presence of a fluorine atom (electron-withdrawing) and methyl and isopropyl groups (electron-donating and sterically bulky) on the aniline (B41778) scaffold provides a unique combination to tune the behavior of a catalytic metal center. researchgate.net
Future research in this area will likely involve:
Ligand Synthesis and Design: The synthesis of novel bidentate or pincer-type ligands derived from this compound. The unique substitution pattern could impart specific properties, such as enhanced stability or solubility in non-traditional solvents like fluorous media or supercritical CO2. liv.ac.uk
Homogeneous Catalysis: Investigating the performance of metal complexes bearing these new ligands in a variety of catalytic reactions, such as C-C and C-N cross-coupling, hydroformylation, or polymerization. liv.ac.ukresearchgate.net The electronic perturbation from the fluorine atom could significantly influence the catalytic cycle of reactions like oxidative addition and reductive elimination. nih.govbeilstein-journals.org
Asymmetric Catalysis: The development of chiral versions of these ligands could open avenues for their use in asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals.
Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques, which monitor reactions as they occur in real-time, are powerful tools for gaining mechanistic insights.
Future studies on the synthesis and reactivity of this compound will benefit from techniques such as:
In Situ Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with electrochemical cells (EC-MS) can directly sample a reacting solution to detect and characterize fleeting intermediates, such as radical cations or short-lived complexes. stanford.edunih.govacs.org This would be invaluable for studying reaction pathways in detail. stanford.edunih.govacs.org
In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and intermediates in real-time, providing kinetic data and helping to identify transient species. rsc.orgmdpi.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, and its application in situ allows for the unambiguous identification of species present in a reaction mixture without the need for isolation.
| Technique | Information Gained | Application Example |
| EC-Mass Spectrometry | Detection of short-lived radical cations and oligomeric intermediates. stanford.edunih.gov | Elucidating the mechanism of electrochemical synthesis or degradation of anilines. |
| In Situ FT-IR Spectroscopy | Real-time tracking of functional group transformations; identification of adsorbed species. rsc.org | Monitoring the progress of a catalytic reaction and identifying catalyst-substrate complexes. |
| In Situ NMR Spectroscopy | Unambiguous structural identification of intermediates and products in solution. | Following the course of a complex rearrangement or domino reaction. |
Multi-disciplinary Approaches in Fluorinated Aniline Chemistry
The full potential of this compound and its derivatives will be realized through multidisciplinary research that bridges the gap between chemistry, biology, and materials science. nih.govlancs.ac.uk The unique physicochemical properties imparted by the fluorine atom—such as increased lipophilicity, metabolic stability, and altered electronic character—make fluorinated compounds highly attractive for a range of applications. acs.org
Future collaborative efforts may include:
Medicinal Chemistry: Designing and synthesizing analogs of this compound as potential drug candidates. This involves collaboration with biologists and pharmacologists to test for activity against specific biological targets, such as protein kinases or receptors, and to evaluate their absorption, distribution, metabolism, and excretion (ADME) profiles. acs.orgmdpi.com
Agrochemical Development: In partnership with agricultural scientists, new derivatives could be screened for herbicidal or pesticidal activity. The fluorine and methyl substituents are common motifs in modern agrochemicals. chemimpex.com
Materials Science: Incorporating this fluorinated aniline moiety into polymers or organic electronic materials could lead to new materials with enhanced thermal stability, specific optical properties, or improved performance in devices like organic light-emitting diodes (OLEDs).
This integrated, forward-looking approach ensures that the study of this compound will continue to contribute to both fundamental chemical knowledge and the development of practical, high-value applications.
Q & A
What are the standard synthetic routes for 2-fluoro-6-methyl-N-(propan-2-yl)aniline, and how can reaction conditions be optimized for higher yields?
Basic Synthesis:
The compound is typically synthesized via alkylation of 2-fluoro-6-methylaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., KOH or NaH) in solvents like toluene or DMF . Key steps include:
Alkylation: Reacting the aniline derivative with isopropyl bromide at 80–100°C.
Purification: Using column chromatography or recrystallization to isolate the product.
Advanced Optimization:
- Continuous Flow Reactors: Improve yield and scalability by reducing side reactions (e.g., over-alkylation) .
- Catalytic Systems: Transition-metal catalysts (e.g., Pd) can enhance regioselectivity in halogenated intermediates .
How do the fluorine and methyl substituents influence the compound’s electronic properties and reactivity?
Basic Electronic Effects:
- Fluorine: Electron-withdrawing via inductive effects, reducing nucleophilicity at the aromatic ring but enhancing stability toward oxidation .
- Methyl Group: Electron-donating via hyperconjugation, increasing steric hindrance at the 6-position .
Advanced Analysis: - DFT Calculations: Predict charge distribution and reactive sites (e.g., para to fluorine for electrophilic substitution) .
- Hammett Constants: Quantify substituent effects on reaction rates (σₚ values: F = +0.06, CH₃ = -0.17) .
What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Characterization:
NMR:
- ¹H NMR: Methyl groups appear as singlets (~δ 2.2–2.5 ppm), isopropyl as a septet (δ 1.2–1.4 ppm) .
- ¹⁹F NMR: Fluorine resonance at ~δ -110 to -120 ppm .
HPLC: Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Advanced Techniques:
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX software .
- High-Resolution MS: Confirm molecular ion ([M+H]⁺ at m/z 196.13) and isotopic patterns .
How does the compound interact with biological targets, and what structural modifications enhance its bioactivity?
Basic Interactions:
-
Enzyme Inhibition: The isopropyl group may sterically hinder binding to cytochrome P450 enzymes, while fluorine enhances metabolic stability .
Advanced Studies: -
SAR Analysis:
Substituent Effect on Activity Reference 2-Fluoro ↑ Metabolic stability 6-Methyl ↓ Solubility -
Docking Simulations: Predict binding modes to kinase targets (e.g., EGFR) using AutoDock Vina .
What strategies resolve contradictions in reported data on the compound’s physicochemical properties (e.g., solubility, pKa)?
Basic Approach:
- Reproducibility Checks: Validate purity via DSC (melting point ~45–50°C) and Karl Fischer titration (water content <0.1%) .
Advanced Methods: - pH-Dependent Solubility Studies: Use shake-flask assays at varying pH to reconcile pKa discrepancies (predicted pKa ~4.5) .
- QSAR Modeling: Corrogate experimental and computational data to predict logP (estimated 3.2) .
How can computational chemistry guide the design of derivatives with improved pharmacological profiles?
Basic Design:
- ADMET Prediction: Use SwissADME to optimize bioavailability (e.g., reducing logP <3) .
Advanced Applications: - Molecular Dynamics: Simulate membrane permeability (e.g., Blood-Brain Barrier penetration) .
- Fragment-Based Drug Design: Link 2-fluoro-6-methylaniline cores to bioactive fragments (e.g., sulfonamides) .
What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining purity?
Basic Considerations:
- Purification: Replace column chromatography with distillation or crystallization for cost efficiency .
Advanced Solutions: - Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress .
- Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to reduce waste .
How do steric effects from the isopropyl group impact regioselectivity in further functionalization reactions?
Basic Observations:
- Electrophilic Substitution: The isopropyl group directs incoming electrophiles to the 4-position (para to fluorine) due to steric hindrance at the 2- and 6-positions .
Advanced Mechanistic Studies: - Kinetic Isotope Effects: Probe transition states in nitration or sulfonation reactions .
- Cryogenic TEM: Visualize intermediate σ-complexes in Friedel-Crafts alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
